1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride typically involves several steps. One common synthetic route includes the alkylation of 2,6-dimethylpiperidine with benzyl chloride, followed by the reduction of the resulting intermediate to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as Pd/C to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its medicinal properties includes investigations into its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-2,6-dimethylpiperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-2,6-dimethylpiperidine: This compound shares a similar core structure but lacks the hydroxyl group present in this compound.
1-Benzyl-4,6-dimethylpiperidin-3-amine hydrochloride: This compound has a similar benzyl and dimethyl substitution pattern but differs in the position and nature of the functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields of research. Its synthesis, chemical reactions, and scientific applications make it a valuable subject of study, with ongoing research aimed at uncovering its full potential.
Properties
IUPAC Name |
1-benzyl-2,6-dimethylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13;/h3-7,11-12,14,16H,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGLTTOMKUPJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.